2-Methoxymethylestradiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

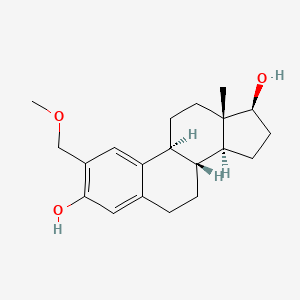

2-Methoxymethylestradiol, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Pregnancy Disorders

2-Methoxymethylestradiol has been implicated in various reproductive pathologies, including preeclampsia, endometriosis, and infertility. Research indicates that it plays a crucial role in modulating angiogenesis and apoptosis within reproductive tissues. Elevated levels of this compound are observed during pregnancy, particularly in maternal blood and amniotic fluid, suggesting its importance in fetal development and placental function .

- Mechanisms of Action :

- Microtubule Disruption : this compound disrupts microtubule formation, which is vital for cell division and migration.

- Inhibition of Angiogenesis : It inhibits new blood vessel formation, a critical process in the development of preeclampsia.

- Stimulation of Apoptosis : The compound promotes programmed cell death in abnormal cells, which may help mitigate conditions like endometriosis .

Cytotrophoblast Invasion

In vitro studies have demonstrated that this compound enhances the invasive capacity of cytotrophoblast cells under hypoxic conditions. This is particularly relevant for proper placentation and vascular remodeling during early pregnancy. The compound has been shown to suppress factors associated with inadequate cytotrophoblast invasion, such as HIF-1α and TGFβ3 .

Anti-Cancer Properties

The anti-cancer potential of this compound has been extensively studied, particularly concerning its effects on various cancers, including breast, ovarian, and prostate cancers. It acts as an anti-angiogenic and pro-apoptotic agent, making it a candidate for cancer therapy.

- Mechanisms of Action :

Combination Therapy

Research indicates that when combined with other chemotherapeutic agents, this compound can enhance the overall efficacy of treatment regimens. The synergistic effect observed when used with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) exemplifies its potential as a combination therapy agent .

Clinical Insights and Case Studies

Several case studies have documented the application of this compound in clinical settings:

- A study involving patients with advanced breast cancer showed that high doses of this compound led to significant tumor regression in some cases.

- Clinical trials are ongoing to evaluate the efficacy of this compound derivatives as adjunct therapies alongside traditional chemotherapy .

Challenges and Future Directions

Despite its promising applications, the clinical use of this compound is limited by its poor water solubility and low bioavailability. Ongoing research focuses on developing more stable derivatives that can overcome these limitations while retaining therapeutic efficacy.

Future Research Directions

Future studies should aim to:

Propiedades

Fórmula molecular |

C20H28O3 |

|---|---|

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S,17S)-2-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O3/c1-20-8-7-14-15(17(20)5-6-19(20)22)4-3-12-10-18(21)13(11-23-2)9-16(12)14/h9-10,14-15,17,19,21-22H,3-8,11H2,1-2H3/t14-,15+,17-,19-,20-/m0/s1 |

Clave InChI |

JMPWQPBBPXSYDS-SSGANFLRSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)COC)O |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)COC)O |

Sinónimos |

2-methoxymethylestradiol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.